molecular formula C7H3BrClN B13113035 3-Bromo-5-chloro-2-ethynylpyridine

3-Bromo-5-chloro-2-ethynylpyridine

Cat. No.: B13113035
M. Wt: 216.46 g/mol
InChI Key: GVNITFCAHMSTEV-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-ethynylpyridine is an organic compound with the molecular formula C7H3BrClN. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethynyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-ethynylpyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 2-ethynylpyridine. The reaction conditions often require the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

3-Bromo-5-chloro-2-ethynylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-ethynylpyridine involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms and the ethynyl group can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Bromo-2-chloro-5-ethynylpyridine
  • 5-Bromo-3-chloro-2-ethynylpyridine
  • 3-Bromo-2-ethynylpyridine

Comparison: 3-Bromo-5-chloro-2-ethynylpyridine is unique due to the specific positioning of the bromine, chlorine, and ethynyl groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. For instance, the position of the halogen atoms can influence the compound’s ability to participate in substitution reactions or its binding affinity to biological targets .

Properties

Molecular Formula

C7H3BrClN

Molecular Weight

216.46 g/mol

IUPAC Name

3-bromo-5-chloro-2-ethynylpyridine

InChI

InChI=1S/C7H3BrClN/c1-2-7-6(8)3-5(9)4-10-7/h1,3-4H

InChI Key

GVNITFCAHMSTEV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=N1)Cl)Br

Origin of Product

United States

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